(R)-BINOL-diboronic acid serves as a versatile ligand for transition-metal catalysts in asymmetric synthesis. Its chiral structure allows for the selective formation of enantiopure products in various chemical reactions. Studies have demonstrated its effectiveness in:
(R)-BINOL-diboronic acid finds applications in the development of functional materials due to its ability to form self-assembled structures. Its well-defined molecular shape and chirality enable the creation of:
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid is a boron-containing organic compound notable for its unique structure and potential applications in organic synthesis and medicinal chemistry. This compound features a binaphthalene backbone with two methoxy groups and two boronic acid functionalities, which contribute to its reactivity and ability to form complexes with various substrates. The presence of the boronic acid groups allows for participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in the synthesis of biaryl compounds.
Several methods can be employed to synthesize (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid:
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid has several noteworthy applications:
While specific interaction studies on (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid are scarce, general studies on boronic acids indicate their capacity to interact with various biomolecules. Such interactions often involve:
Several compounds share structural similarities with (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Boronobenzoic Acid | Structure | Simpler structure; used in drug delivery systems |
| 1,1-Bis(boronate)benzene | Structure | More symmetrical; useful in polymer chemistry |
| 4-(Dimethylamino)phenylboronic Acid | Structure | Contains an electron-donating group; enhances solubility |
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid is unique due to its chiral binaphthalene framework combined with dual boronic acid functionalities. This combination enhances its reactivity and potential selectivity in
The foundation of diboronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first prepared and isolated a boronic acid compound. Frankland's seminal achievement involved the synthesis of ethylboronic acid through a two-stage process, beginning with the reaction of diethylzinc and triethyl borate to produce triethylborane, followed by controlled oxidation in air to yield the desired boronic acid product. This groundbreaking work established the fundamental principles of organoboron chemistry that would later evolve into the sophisticated diboronic acid derivatives we recognize today.
The development of diboronic acid derivatives experienced significant advancement during the latter half of the twentieth century, particularly following the revolutionary contributions of Negishi and Suzuki in palladium-catalyzed cross-coupling reactions. The seminal work on palladium-catalyzed arylation of aryl halides with lithium alkynyl(tributyl)borate and alkenylboronic acid esters led to a substantial increase in interest towards boronic acids and organoboron compounds in general. This period marked the transition from simple monoboronic acids to more complex polyboronic structures, including the sophisticated diboronic acid architectures that characterize modern synthetic applications.
The evolution toward BINOL-derived diboronic acids represents a particularly significant milestone in this historical progression. The recognition that chiral binaphthol frameworks could be functionalized with boronic acid groups opened new avenues for asymmetric synthesis and stereochemical control. The development of efficient synthetic methodologies for preparing these compounds, including advanced Grignard-based approaches and cross-coupling strategies, has enabled their widespread adoption in contemporary organic synthesis.
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid occupies a central position in modern asymmetric synthesis due to its unique combination of structural features that enable precise stereochemical control. The compound's significance stems from its ability to function as both a chiral auxiliary and a reactive coupling partner in stereoselective transformations. The inherent axial chirality of the binaphthyl backbone, combined with the strategic positioning of boronic acid functionalities, creates a sophisticated platform for inducing enantioselectivity in various synthetic processes.
Research has demonstrated that BINOL-derived catalysts, including those incorporating diboronic acid functionalities, exhibit exceptional performance in enantioselective allylboration reactions of acyl imines. These transformations require precise molecular recognition between the chiral catalyst and substrate, a process facilitated by the compound's rigid binaphthyl framework and the coordinating ability of the methoxy and boronic acid substituents. The reaction conditions typically employ 15 mol% of the chiral catalyst, demonstrating both the high activity and selectivity achievable with these sophisticated molecular architectures.
The compound's role extends beyond simple substrate activation to encompass complex mechanistic pathways involving chiral-at-metal stereoinduction modes. Recent theoretical calculations have revealed that octahedral stereogenic-at-metal aluminum alkoxide species can serve as catalytically relevant intermediates, promoting stereo-determining reactions through ligand-assisted mechanisms rather than conventional pathways. This mechanistic understanding highlights the sophisticated nature of the stereochemical control achievable with BINOL-derived diboronic acid systems.
Furthermore, the compound's utility in asymmetric synthesis is enhanced by its compatibility with various reaction conditions and its stability under typical synthetic protocols. The presence of methoxy substituents provides additional coordination sites for metal catalysts while maintaining the electronic properties necessary for efficient cross-coupling reactions. This dual functionality enables the compound to participate in complex synthetic sequences where multiple stereochemical outcomes must be controlled simultaneously.
BINOL-based boronic acids, exemplified by (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid, occupy a distinguished position within the broader landscape of synthetic organic chemistry due to their unique integration of axial chirality with organoboron reactivity. These compounds bridge the gap between traditional chiral auxiliaries and modern cross-coupling methodologies, offering synthetic chemists unprecedented opportunities for constructing complex molecular architectures with precise stereochemical control.
The strategic importance of BINOL-based boronic acids lies in their ability to serve multiple roles within synthetic sequences. Unlike simple boronic acids that function primarily as coupling partners in cross-coupling reactions, BINOL-derived systems can simultaneously act as chiral inductors, coordinating ligands, and reactive intermediates. This multifunctional character positions them as privileged structures in asymmetric synthesis, capable of addressing multiple synthetic challenges within a single molecular framework.
The compound's position in organic chemistry is further enhanced by its compatibility with established synthetic methodologies while enabling access to previously challenging transformations. The Miyaura borylation reaction, for example, provides efficient access to boronated products that can serve as precursors to BINOL-based diboronic acids. This synthetic accessibility, combined with the compound's demonstrated utility in various catalytic processes, has established it as a valuable tool in the synthetic chemist's repertoire.
Recent advances in understanding the mechanistic foundations of BINOL-metal catalysis have elevated the significance of these compounds beyond traditional applications. The recognition that chiral-at-metal stereoinduction modes can serve as alternative mechanisms for BINOL-metal catalysis has opened new avenues for catalyst design and application. This mechanistic versatility positions BINOL-based boronic acids at the forefront of developments in asymmetric catalysis, with potential applications extending far beyond current synthetic targets.
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid belongs to the broader chemical classification of organoboron compounds, specifically within the subcategory of aromatic diboronic acids. The compound's systematic nomenclature reflects its complex structural architecture, incorporating multiple functional elements that define its chemical identity and reactivity profile. The designation "(R)-" indicates the absolute stereochemical configuration of the binaphthyl axis, following established conventions for describing axially chiral molecules.
The structural classification of this compound encompasses several key chemical features that distinguish it within the boronic acid family. The binaphthyl core structure places it within the category of polycyclic aromatic compounds, while the presence of dual boronic acid functionalities classifies it as a multidentate organoboron species. The methoxy substituents at the 2,2'-positions introduce additional electronic and steric considerations that influence both the compound's reactivity and its coordination behavior with metal centers.
From a nomenclature perspective, the compound is known by several systematic names and registry identifiers that reflect different aspects of its chemical structure. The Chemical Abstracts Service (CAS) numbers 220204-00-2 and 215433-49-1 correspond to different stereochemical forms of the compound, while the molecular formula C₂₂H₂₀B₂O₆ provides a concise representation of its elemental composition. Alternative nomenclature systems describe the compound as "Boronic acid, B,B'-(2,2'-dimethoxy[1,1'-binaphthalene]-3,3'-diyl)bis-" or "[4-(3-borono-2-methoxynaphthalen-1-yl)-3-methoxynaphthalen-2-yl]boronic acid," each emphasizing different structural features.
The chemical classification extends to functional considerations, where the compound serves as both a chiral auxiliary and a synthetic intermediate. Its classification as a BINOL derivative connects it to the extensive literature surrounding binaphthol-based chiral catalysts and ligands, while its identity as a diboronic acid links it to established protocols for cross-coupling reactions and boronic acid chemistry. This dual classification enables synthetic chemists to draw upon knowledge from both stereochemical and organoboron chemistry domains when designing synthetic applications.
Table 1: Chemical Classification and Identifiers for (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid belongs to the class of atropisomeric compounds, which are stereoisomers arising from hindered rotation about a single bond [1]. The molecule exhibits axial chirality due to the restricted rotation around the carbon-carbon bond connecting the two naphthalene rings [2]. This restricted rotation results from the steric hindrance created by the substituents at the 2,2' and 3,3' positions of the binaphthalene backbone [1] [3].
The (R) configuration in the compound name indicates the specific absolute stereochemistry of the molecule, following the Cahn-Ingold-Prelog priority rules adapted for axial chirality [1]. In this configuration, when viewed along the axis of the binaphthalene bond, the substituents of highest priority follow a clockwise arrangement [3]. The energy barrier for racemization in such binaphthalene derivatives is typically high enough (greater than 93.5 kJ/mol at 300K) to allow for isolation of the pure enantiomer at room temperature [3].
The atropisomeric nature of this compound is particularly significant as it contributes to the compound's utility in asymmetric synthesis and catalysis applications, where the well-defined three-dimensional arrangement of functional groups is crucial [4] [5]. The axial chirality creates a unique chiral environment that can influence the stereochemical outcome of reactions when the molecule acts as a catalyst or ligand [4].
The binaphthalene backbone of (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid adopts a non-planar conformation due to steric interactions between the two naphthalene ring systems [6]. X-ray crystallographic studies of related binaphthalene compounds reveal that the dihedral angle between the two naphthalene planes typically ranges from 60° to 120° [7] [8]. In the case of binaphthyl compounds, this angle is often close to 70-80°, which minimizes steric strain while maintaining the chiral integrity of the molecule [8].
The methoxy groups at the 2,2' positions play a crucial role in determining the backbone conformation [5]. These substituents increase the steric hindrance around the central biaryl bond, further restricting rotation and stabilizing the atropisomeric configuration [2] [3]. The presence of these methoxy groups also influences the electronic properties of the binaphthalene system through their electron-donating effect .
The binaphthalene backbone itself consists of two fused aromatic systems connected through a single carbon-carbon bond [6]. Each naphthalene unit maintains its planarity (with root mean square deviations typically less than 0.02 Å from planarity), while the overall molecule adopts a twisted conformation [7] [10]. This twisted conformation is essential for the compound's chiral properties and influences the spatial orientation of the boronic acid groups at the 3,3' positions [5] [3].
The boronic acid functional groups at the 3,3' positions of the binaphthalene backbone adopt specific orientations influenced by both steric and electronic factors [11] [12]. These groups typically exist in a trigonal planar geometry around the boron atom in their free form, with the boron atom exhibiting sp² hybridization [13] [14].
In the solid state, boronic acids commonly form hydrogen-bonded dimers through their hydroxyl groups, adopting a syn-anti conformation [15]. For (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid, the orientation of the boronic acid groups is further influenced by the chiral environment created by the twisted binaphthalene backbone [11] [16]. The boronic acid groups are positioned such that they can participate in hydrogen bonding interactions while minimizing steric repulsion with the methoxy groups at the 2,2' positions [16].
X-ray crystallographic studies of similar boronic acid compounds indicate that the B-O bond lengths typically range from 1.35 to 1.38 Å, with O-B-O angles of approximately 120° [13] [17]. The hydroxyl groups of the boronic acids can rotate around the B-O bonds, allowing for various hydrogen bonding arrangements in different environments [15] [17]. This conformational flexibility of the boronic acid groups contributes to the compound's ability to interact with various substrates through reversible covalent bonding, particularly with diols and other Lewis bases [18] [19].
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid has the empirical formula C₂₂H₂₀B₂O₆, reflecting its composition of 22 carbon atoms, 20 hydrogen atoms, 2 boron atoms, and 6 oxygen atoms [11] [12]. The molecular structure consists of a binaphthalene core with two methoxy groups at the 2,2' positions and two boronic acid groups at the 3,3' positions [11].
The molecular weight of this compound is 402.02 g/mol, as calculated from the atomic weights of its constituent elements [11] [12]. This value is consistent across various chemical databases and literature sources [20]. The precise molecular weight is important for analytical purposes, including mass spectrometry analysis and preparation of solutions with specific molar concentrations [12].
| Property | Value |
|---|---|
| Empirical Formula | C₂₂H₂₀B₂O₆ |
| Molecular Weight | 402.02 g/mol |
| Boron Content | 5.37% |
| Oxygen Content | 23.87% |
| Carbon Content | 65.71% |
| Hydrogen Content | 5.01% |
The structural components contributing to this molecular weight include the binaphthalene backbone (C₂₀H₁₂), two methoxy groups (C₂H₆O₂), and two boronic acid groups (B₂O₄H₄) [11] [12]. The presence of boron atoms, which have an atomic weight of 10.81 g/mol, contributes to the compound's unique spectroscopic properties, particularly in nuclear magnetic resonance studies [21] [22].
The solubility of (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid varies significantly across different solvent systems, influenced by both the hydrophobic binaphthalene backbone and the hydrophilic boronic acid functional groups [26]. This dual character gives the compound interesting solubility properties that are important for its applications in synthesis and catalysis [26] [24].
In aqueous systems, the compound exhibits limited solubility due to the predominant hydrophobic nature of the binaphthalene core [26]. However, the boronic acid groups can form hydrogen bonds with water molecules, providing some degree of water solubility under specific pH conditions [26]. At higher pH values, the boronic acid groups can form more water-soluble boronate anions through deprotonation [24].
The compound demonstrates better solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran [26]. These solvents can effectively solvate both the hydrophobic backbone and the polar boronic acid groups [26]. Alcoholic solvents like methanol and ethanol also provide moderate solubility, though they can potentially form boronate esters with the boronic acid groups under certain conditions [26] [19].
In less polar organic solvents such as dichloromethane and chloroform, the compound shows moderate solubility, while in highly nonpolar solvents like hexane and pentane, the solubility is typically very low [26]. The solubility in aromatic solvents such as toluene and benzene is generally better than in aliphatic hydrocarbons due to π-π interactions with the binaphthalene system [26].
| Solvent Type | Solubility | Examples |
|---|---|---|
| Water | Poor | Water, buffer solutions |
| Polar Aprotic | Good to Excellent | DMSO, DMF, THF |
| Polar Protic | Moderate | Methanol, Ethanol |
| Halogenated | Moderate | Dichloromethane, Chloroform |
| Aromatic | Moderate | Toluene, Benzene |
| Aliphatic | Poor | Hexane, Pentane |
Temperature significantly affects the solubility, with higher temperatures generally increasing solubility in most solvents [26]. This property is often utilized in recrystallization procedures for purification of the compound [27].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid, with distinct spectral features arising from its various functional groups and chiral nature [21] [22].
In the ¹H NMR spectrum, the compound exhibits characteristic signals for the aromatic protons of the binaphthalene backbone, typically appearing in the range of 7.0-8.5 ppm [11] [16]. The methoxy groups at the 2,2' positions produce a distinctive singlet signal around 3.5-4.0 ppm, integrating for six protons [11]. The hydroxyl protons of the boronic acid groups generally appear as broad signals in the range of 4.5-6.0 ppm, though these signals can be variable due to exchange processes and are often dependent on concentration and solvent conditions [21] [22].
The ¹³C NMR spectrum displays signals for the aromatic carbon atoms of the binaphthalene system in the range of 120-140 ppm [11]. The carbon atoms directly connected to the boronic acid groups typically show broadening due to coupling with the quadrupolar boron nuclei [21]. The methoxy carbon signals appear around 55-60 ppm, while the carbon atoms connected to the methoxy groups (C-2 and C-2') show signals at approximately 155-160 ppm due to the deshielding effect of the oxygen atoms [11] [16].
¹¹B NMR spectroscopy is particularly informative for characterizing the boronic acid functional groups [21] [22]. The boron atoms in (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid typically produce a signal around 28-30 ppm in their trigonal form [22]. Upon complexation with diols or other Lewis bases, this signal shifts significantly upfield to approximately 10-15 ppm, reflecting the change from trigonal to tetrahedral geometry around the boron atoms [22] [18]. This characteristic shift is valuable for monitoring the compound's interactions with various substrates [18].
The chiral nature of the compound can be observed through NMR studies using chiral solvating agents, which can differentiate between the enantiomers by producing distinct signals for diastereomeric complexes [21] [18]. This approach is useful for determining the enantiomeric purity of the compound [18].
Infrared (IR) spectroscopy provides important information about the functional groups present in (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid, particularly the boronic acid and methoxy groups [28] [29].
The IR spectrum of the compound exhibits characteristic absorption bands associated with the boronic acid functional groups [28]. The O-H stretching vibrations of the boronic acid groups typically appear as broad bands in the region of 3200-3500 cm⁻¹ [28]. The B-O stretching vibrations produce strong bands in the range of 1300-1400 cm⁻¹, while the B-O-H deformation vibrations appear around 1000 cm⁻¹ [28] [29].
The methoxy groups at the 2,2' positions contribute to the IR spectrum with C-O stretching vibrations around 1050-1150 cm⁻¹ [28]. The aromatic C-H stretching vibrations of the binaphthalene backbone appear in the region of 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations produce multiple bands in the range of 1400-1600 cm⁻¹ [28] [29].
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) |
|---|---|---|
| Boronic Acid | O-H Stretching | 3200-3500 |
| Boronic Acid | B-O Stretching | 1300-1400 |
| Boronic Acid | B-O-H Deformation | ~1000 |
| Methoxy | C-O Stretching | 1050-1150 |
| Aromatic | C-H Stretching | 3000-3100 |
| Aromatic | C=C Stretching | 1400-1600 |
The IR spectrum can also provide information about the hydrogen bonding interactions involving the boronic acid groups [28] [29]. In the solid state, these groups often form hydrogen-bonded dimers, which can be identified by specific patterns in the O-H stretching region [29]. Changes in these patterns can indicate interactions with solvents or other hydrogen bond acceptors [29].
Comparative analysis of the IR spectra of the compound in different states (solid, solution) and environments can reveal conformational changes and intermolecular interactions that affect the orientation of the functional groups [28] [29].
Mass spectrometry provides crucial information about the molecular weight, fragmentation pattern, and isotopic distribution of (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid [11] [30].
In electron ionization mass spectrometry (EI-MS), the compound typically shows a molecular ion peak [M]⁺ at m/z 402, corresponding to its molecular weight [11]. The presence of boron atoms contributes to a characteristic isotopic pattern due to the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%) [30]. This results in a distinctive M+1 peak that is more intense than would be expected from carbon isotopes alone [30].
Fragmentation patterns in EI-MS often include the loss of hydroxyl groups from the boronic acid moieties, resulting in fragments at m/z 384 [M-H₂O]⁺ and m/z 366 [M-2H₂O]⁺ [30]. Further fragmentation can involve the loss of boronic acid groups and cleavage of the methoxy groups, producing various fragment ions that help confirm the structural features of the compound [30].
Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing this compound, as it provides softer ionization conditions that can preserve the molecular ion [30]. In negative ion mode, the compound can form [M-H]⁻ ions at m/z 401, while in positive ion mode, adducts such as [M+Na]⁺ at m/z 425 or [M+K]⁺ at m/z 441 are commonly observed [30].
High-resolution mass spectrometry (HRMS) can confirm the exact mass of the compound, providing verification of its molecular formula [11] [30]. The theoretical exact mass for C₂₂H₂₀B₂O₆ is 402.1446 g/mol, and experimental values within 5 ppm of this value are typically considered confirmatory [11].
Mass spectrometry can also be coupled with liquid chromatography (LC-MS) for analyzing the purity of the compound and detecting any synthetic byproducts or degradation products [30]. This technique is particularly valuable for monitoring reactions involving the compound and assessing its stability under various conditions [30].
X-ray crystallography provides detailed three-dimensional structural information about (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid in the solid state [14] [7]. This technique reveals precise bond lengths, bond angles, and the overall molecular conformation, which are crucial for understanding the compound's stereochemical properties and potential applications [14].
Crystal structures of related binaphthalene compounds indicate that the dihedral angle between the two naphthalene planes in (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid is likely in the range of 70-80° [7] [8]. This non-planar conformation is essential for the compound's axial chirality and influences the spatial orientation of the functional groups [7].
The boronic acid groups in the crystal structure typically adopt a trigonal planar geometry around the boron atoms, with B-O bond lengths of approximately 1.35-1.38 Å [13] [14]. The O-B-O bond angles are generally close to 120°, consistent with the sp² hybridization of the boron atoms [13] [17]. In the solid state, boronic acids commonly form hydrogen-bonded dimers through their hydroxyl groups, creating eight-membered rings with an R₂²(8) motif in graph-set notation [15] [17].
The methoxy groups at the 2,2' positions orient themselves to minimize steric interactions with the neighboring naphthalene rings [7] [10]. The C-O bond lengths for these methoxy groups are typically around 1.36-1.38 Å, with C-O-C angles of approximately 118-120° [7].
Crystal packing in the solid state is influenced by various intermolecular interactions, including hydrogen bonding involving the boronic acid groups, π-π stacking between the aromatic rings, and C-H···π interactions [7] [17]. These interactions collectively determine the three-dimensional arrangement of molecules in the crystal lattice [17].
X-ray crystallographic analysis can also confirm the absolute configuration of the compound through anomalous dispersion effects, particularly when heavy atoms are present or when using copper radiation [7] [10]. This provides definitive evidence of the (R) configuration assigned to the compound based on its optical rotation and synthetic pathway [10].
The synthesis of (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid represents a significant challenge in modern organoboron chemistry due to the unique structural requirements of regioselective functionalization at the 3,3'-positions of the binaphthyl framework [1] [2]. Several distinct synthetic approaches have been developed, each offering specific advantages in terms of regioselectivity, functional group tolerance, and operational simplicity.
The primary synthetic strategies can be categorized into five main approaches: Miyaura borylation reactions utilizing transition metal catalysis, lithiation-borylation sequences, direct carbon-hydrogen activation borylation, electrophilic borylation methods, and novel halogenation-borylation cascades [3] [4]. Each methodology presents unique mechanistic pathways and substrate requirements that influence the overall synthetic efficiency and product selectivity.
Miyaura borylation has emerged as the most widely adopted approach due to its exceptional functional group tolerance and compatibility with various halogenated binaphthyl precursors [1] [5]. This methodology typically employs bis(pinacolato)diboron as the boron source in conjunction with palladium-based catalyst systems under basic conditions. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the diboron reagent and subsequent reductive elimination to form the carbon-boron bond [2] [3].
Alternative approaches include lithiation-borylation sequences that offer high regioselectivity through directed metallation strategies [6]. These methods typically utilize organolithium reagents to generate aryllithium intermediates, which subsequently react with boron electrophiles to afford the desired boronic acid derivatives [7]. While these approaches provide excellent regiocontrol, they often require stringent anhydrous conditions and are sensitive to functional group compatibility.
The Miyaura borylation reaction represents the cornerstone methodology for synthesizing (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid from appropriately halogenated precursors [1] [2]. This palladium-catalyzed cross-coupling reaction between aryl halides and bis(pinacolato)diboron has been extensively optimized to achieve high yields and selectivity for binaphthyl substrates.
The mechanism proceeds through a well-established catalytic cycle initiated by oxidative addition of the aryl halide to a palladium(0) species [5]. The resulting palladium(II) intermediate undergoes transmetalation with bis(pinacolato)diboron, facilitated by base activation of the diboron reagent. Subsequent reductive elimination regenerates the active palladium(0) catalyst while forming the desired arylboronic ester product [3].
Recent advances have focused on developing more active catalyst systems capable of operating under milder conditions while maintaining high functional group tolerance [5] [8]. Second-generation preformed catalysts, particularly XPhos-Pd-G2, have demonstrated exceptional activity even at room temperature, significantly expanding the substrate scope to include challenging aryl chlorides [9] [10].
The choice of base plays a crucial role in reaction efficiency, with potassium acetate traditionally employed due to its ability to activate the diboron reagent without promoting unwanted side reactions [5]. However, recent studies have identified lipophilic bases such as potassium 2-ethylhexanoate as superior alternatives, enabling reactions at lower temperatures with reduced catalyst loading [5] [8].
Optimization studies have revealed that polar solvents such as ethanol, dimethyl sulfoxide, and tetrahydrofuran provide the most favorable reaction environments [11] [9]. The enhanced polarity facilitates coordination of the base to the diboron reagent while maintaining good solubility for both substrate and catalyst components.
The synthesis of (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid requires careful selection of appropriately functionalized binaphthyl precursors that enable regioselective introduction of boronic acid groups at the 3,3'-positions [12] [6]. The most commonly employed starting materials include 3,3'-dihalogenated binaphthyl derivatives, which provide direct access to the target compound through Miyaura borylation protocols.
The preparation of 3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl represents a critical synthetic intermediate [7] [6]. This compound can be accessed through regioselective bromination of 2,2'-dimethoxy-1,1'-binaphthyl using N-bromosuccinimide under carefully controlled conditions. The electron-donating methoxy groups direct bromination to the adjacent 3,3'-positions through electronic activation [13] [14].
Alternative halogenated precursors include 3,3'-diiodo and 3,3'-dichloro derivatives, each offering distinct reactivity profiles in subsequent borylation reactions [3] [4]. Iodide substrates typically exhibit the highest reactivity but may be prone to competitive protodeiodination under basic conditions. Chloride substrates, while less reactive, offer improved stability and are often more readily accessible through electrophilic aromatic substitution reactions [9] [10].
The optical purity of the starting binaphthyl precursors is of paramount importance, as racemization can occur under certain reaction conditions [12]. Studies have demonstrated that the presence of bulky substituents at the 2,2'-positions significantly enhances the barrier to racemization, with activation energies ranging from 36.5 to 43.5 kcal/mol for various substituents [12].
Commercial availability of binaphthyl precursors varies significantly, with simple derivatives readily accessible while more highly functionalized compounds often requiring multistep synthesis [6]. The development of efficient routes to diverse binaphthyl precursors remains an active area of research, with particular emphasis on asymmetric synthesis methods that provide enantiomerically pure materials [16] [12].
Achieving regioselective functionalization at the 3,3'-positions of the binaphthyl framework requires careful consideration of both electronic and steric effects [7] [6]. The inherent reactivity pattern of binaphthyl systems favors electrophilic substitution at the 6,6'-positions due to their enhanced electron density and reduced steric hindrance [7] [6].
To overcome this inherent selectivity bias, several strategies have been developed that exploit directing group effects or utilize protecting group manipulations [6] [17]. The presence of methoxy groups at the 2,2'-positions provides both electronic activation and steric direction toward the adjacent 3,3'-positions [7] [6]. This electronic effect is enhanced by the electron-donating nature of the methoxy substituents, which increase the nucleophilicity of the aromatic system.
Protecting group strategies have proven particularly effective for achieving 3,3'-selectivity [6] [17]. Temporary protection of reactive positions using bulky silyl or acyl groups can redirect electrophilic attack to the desired 3,3'-positions. These protecting groups can subsequently be removed under mild conditions to reveal the target substitution pattern [17].
Alternative approaches utilize transition metal-catalyzed carbon-hydrogen activation reactions that can achieve direct functionalization at less electronically favored positions [18] [19]. Iridium and rhodium-based catalyst systems have demonstrated the ability to perform regioselective borylation at specific positions of binaphthyl substrates through ligand-controlled selectivity [20] [21].
The development of hypervalent halogen reagents has opened new avenues for regioselective functionalization [13] [22]. These reagents can undergo metal-free activation to generate reactive aryne intermediates, which subsequently react with nucleophilic halogen sources to provide regioselective substitution patterns [13] [22].
The selection and optimization of catalyst systems represents a critical factor in achieving high yields and selectivity in Miyaura borylation reactions [5] [3]. Palladium-based catalysts have emerged as the standard choice due to their exceptional activity and broad substrate scope, with various ligand systems offering distinct advantages for specific substrate classes.
Traditional catalyst systems such as PdCl₂(dppf) provide reliable performance for activated aryl bromides and iodides but often require elevated temperatures and extended reaction times [3] [4]. These systems typically operate effectively at temperatures ranging from 80-110°C with catalyst loadings of 2-5 mol%. While functional group tolerance is generally good, the harsh conditions can limit applicability to sensitive substrates.
Second-generation preformed catalysts, particularly XPhos-Pd-G2, have revolutionized the field by enabling reactions under much milder conditions [9] [10]. These catalysts can effectively promote borylation of challenging aryl chlorides at room temperature with catalyst loadings as low as 0.5 mol%. The enhanced activity stems from the bulky, electron-rich phosphine ligand that facilitates both oxidative addition and reductive elimination steps [5] [8].
The choice of ligand significantly influences catalyst performance, with dialkylbiarylphosphines such as XPhos and SPhos providing superior activity compared to traditional triarylphosphines [3] [5]. These ligands offer an optimal balance of electronic properties and steric bulk that promotes facile turnover while preventing catalyst deactivation through aggregation or decomposition.
Ligand loading optimization studies have revealed that slight excess of free ligand (typically 1.5-2 equivalents relative to palladium) can enhance catalyst stability and longevity [5] [3]. This excess helps to prevent ligand dissociation and maintains the active monomeric palladium species throughout the reaction.
Solvent selection profoundly influences the efficiency of Miyaura borylation reactions through effects on substrate solubility, catalyst stability, and base activation [11] [9]. Polar aprotic solvents generally provide the most favorable reaction environments due to their ability to stabilize charged intermediates and facilitate base coordination to the diboron reagent.
Dimethyl sulfoxide has traditionally been employed as the solvent of choice for Miyaura borylations due to its high polarity and good coordinating ability [1] [11]. This solvent effectively solvates the base and facilitates activation of bis(pinacolato)diboron while maintaining good solubility for both substrate and catalyst. However, the high boiling point of dimethyl sulfoxide can complicate product isolation and purification.
Ethanol has emerged as an attractive alternative solvent that offers several advantages including environmental compatibility, ease of removal, and enhanced catalyst activity [9] [10]. Studies have demonstrated that ethanol-based systems can achieve yields comparable to or exceeding those obtained in dimethyl sulfoxide while operating under milder conditions. The protic nature of ethanol may facilitate certain mechanistic pathways while not interfering with the borylation process.
Tetrahydrofuran provides a moderate polarity environment that offers good compromise between solvent effects and practical considerations [11] [23]. This solvent is readily removed under vacuum and provides adequate solvation for most reaction components. However, yields in tetrahydrofuran are often somewhat lower than those achieved in more polar solvents.
Water-based systems utilizing surfactants have demonstrated remarkable efficiency for Miyaura borylations under ambient conditions [23]. These systems employ amphiphilic molecules to create micellar environments that concentrate reactants while providing aqueous compatibility. The environmental benefits and mild reaction conditions make these systems attractive for large-scale applications.
Deep eutectic solvents represent an emerging class of environmentally benign reaction media that combine sustainability with high efficiency [24]. These solvents, typically composed of choline chloride and various hydrogen bond donors, provide high polarity environments while remaining biodegradable and recyclable. Recent studies have demonstrated yields comparable to traditional organic solvents while offering improved safety profiles.
Temperature optimization represents a critical balance between reaction rate, selectivity, and product stability [11] [25]. While elevated temperatures generally accelerate reaction kinetics, they can also promote unwanted side reactions including protodeboronation, homocoupling, and substrate decomposition.
Room temperature conditions (25°C) offer the mildest reaction environment but typically require extended reaction times of 12-24 hours to achieve acceptable conversions [9] [23]. These conditions are particularly beneficial for sensitive substrates that may undergo decomposition at elevated temperatures. The use of highly active catalyst systems such as XPhos-Pd-G2 has made room temperature borylations increasingly practical.
Moderate temperatures in the range of 50-80°C represent an optimal compromise for most substrates, providing reasonable reaction rates while minimizing side reactions [11] [5]. At these temperatures, reaction times of 3-12 hours are typically sufficient to achieve high conversions with good selectivity. This temperature range is compatible with most functional groups and substrate classes.
Higher temperatures (100-130°C) can accelerate reactions significantly but often at the cost of selectivity and product stability [11] [25]. These conditions may be necessary for particularly challenging substrates such as deactivated aryl chlorides but require careful monitoring to prevent product degradation. Studies have shown that boronic acid products can undergo thermal decomposition at temperatures above 110°C, particularly in the presence of base.
Reaction time optimization studies have revealed that extended heating beyond the point of complete conversion can lead to product degradation and reduced yields [11] [25]. Real-time monitoring techniques such as gas chromatography or nuclear magnetic resonance spectroscopy can help identify the optimal reaction endpoint and prevent overreaction.
The purification of (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid presents unique challenges due to the hydrolytic sensitivity of boronic acids and their tendency to form complex mixtures with anhydrides and oligomers [26] [27]. Successful isolation requires careful selection of purification methods that minimize exposure to moisture while achieving the required purity levels.
Silica gel chromatography represents the most commonly employed purification method, though it requires special considerations due to the polar nature of boronic acids and their propensity for hydrolysis [28] [29]. Standard silica gel can catalyze decomposition of boronic acid products through surface-bound water and acidic sites. Modified silica gel impregnated with boric acid has proven more effective, as it prevents over-adsorption and decomposition while maintaining good separation efficiency [29] [30].
Recrystallization offers an attractive alternative for boronic acid purification, particularly when suitable crystalline forms can be identified [26] [31]. Hot water recrystallization has proven effective for many aryl boronic acids, though the polar methoxy substituents in the target compound may require mixed solvent systems. Ethanol-water mixtures often provide optimal solubility characteristics for binaphthyl boronic acids [31].
Acid-base extraction methods exploit the amphoteric nature of boronic acids to achieve purification through pH manipulation [27]. Treatment with base converts the boronic acid to its anionic borate form, which partitions into aqueous phases. Subsequent acidification regenerates the neutral boronic acid, which can be extracted into organic solvents. This approach is particularly effective for removing non-acidic impurities.
Ion exchange chromatography provides high-resolution separation based on the ionic character of boronic acids under basic conditions [26] [32]. Strong anion exchange resins can effectively retain borate anions while allowing neutral impurities to elute. Subsequent elution with acidic solutions regenerates the boronic acid in high purity. This method is particularly valuable for removing trace metal contaminants from the catalyst system.
Precipitation as potassium or sodium salts offers a simple and effective purification method that exploits the ionic character of boronic acids [27]. Formation of the tetrahedral borate salt dramatically alters solubility characteristics, allowing separation from neutral impurities. The boronic acid can be regenerated through acidification and extraction, typically providing good recovery and purity.
Accurate assessment of purity and structural integrity represents a critical aspect of boronic acid characterization due to their complex equilibrium behavior in solution [33] [34]. Multiple analytical techniques are typically required to provide comprehensive characterization and ensure product quality.
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for boronic acid characterization [33] [34]. Proton nuclear magnetic resonance spectroscopy provides detailed structural information including substitution patterns, stereochemistry, and purity assessment through integration analysis. The characteristic chemical shifts of boronic acid protons, typically appearing as broad singlets around 4-8 ppm depending on pH and concentration, serve as diagnostic indicators.
Boron-11 nuclear magnetic resonance spectroscopy offers unique insights into the coordination environment and oligomerization state of boronic acids [34] [35]. Trigonal boronic acids typically exhibit chemical shifts around 25-35 ppm, while tetrahedral borate species appear at 0-15 ppm. The relative intensities of these signals provide quantitative information about the equilibrium distribution between different forms.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation and can detect impurities that may not be apparent in proton spectra [33] [35]. The carbon atoms adjacent to boron typically exhibit characteristic chemical shifts that are sensitive to substitution patterns and electronic environment.
High-resolution mass spectrometry enables accurate molecular weight determination and can provide definitive proof of molecular composition [36] [28]. Electrospray ionization is particularly effective for boronic acids, often forming stable complexes with alkali metals that facilitate detection. The isotope patterns observed can confirm the presence of boron atoms and provide additional structural verification.
Infrared spectroscopy provides valuable information about hydrogen bonding patterns and oligomerization behavior [34]. Boronic acids typically exhibit characteristic O-H stretching frequencies around 3200-3500 cm⁻¹, with the exact position and breadth providing insights into intermolecular associations. The B-O stretching frequencies around 1300-1400 cm⁻¹ are also diagnostic for boronic acid functionality.
Elemental analysis remains an important validation tool, particularly for confirming the absence of metallic impurities from catalyst systems [26] [27]. Carbon, hydrogen, nitrogen, and boron content should match theoretical values within acceptable tolerances, typically ±0.4% for well-purified samples.
Melting point determination, while seemingly simple, can provide valuable purity information for crystalline boronic acids [34]. Pure compounds typically exhibit sharp melting points, while impurities cause depression and broadening of the melting range. However, the oligomeric nature of many boronic acids can complicate interpretation of melting behavior.